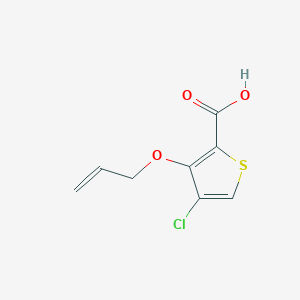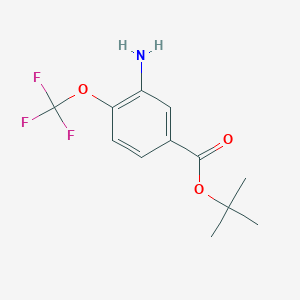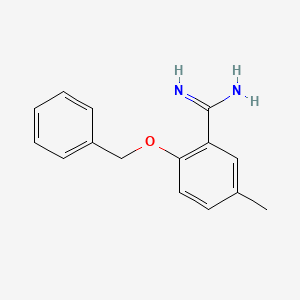![molecular formula C9H9F4NO B12078391 O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine is a chemical compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylhydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)phenyl ethyl ketone with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to ensure the highest yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluoro and trifluoromethyl groups may enhance the compound’s stability and bioavailability, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenol: A related compound with similar structural features but lacking the ethylhydroxylamine moiety.
Phenol, 2-(trifluoromethyl)-: Another similar compound with a trifluoromethyl group attached to a phenyl ring.
Uniqueness
O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine is unique due to the presence of both fluoro and trifluoromethyl groups, as well as the ethylhydroxylamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
O-[2-[4-fluoro-2-(trifluoromethyl)phenyl]ethyl]hydroxylamine |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-1-6(3-4-15-14)8(5-7)9(11,12)13/h1-2,5H,3-4,14H2 |
InChI Key |
AHXVOEUAKBKSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



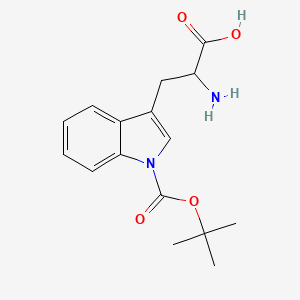
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
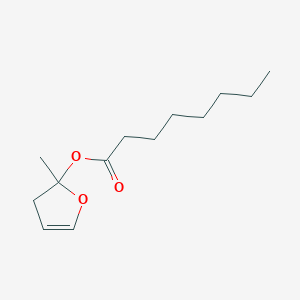

![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)



